molecular formula C6H9N3O3S B3108661 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 167704-98-5

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B3108661
M. Wt: 203.22 g/mol
InChI Key: YCGFMIGUZDDCBM-UHFFFAOYSA-N
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Patent
US08871210B2

Procedure details

To an acetonitrile (500 mL) solution of 2-formylimidazole (64 g) and triethylamine (140 mL), dimethylsulfamoyl chloride (100 g) was added at room temperature. The reaction solution was stirred at 50° C. for 16 hours. The reaction solution was cooled to room temperature and the precipitated crystal was removed by filtration, and then the filtrate was concentrated under reduced pressure. The residue was washed with ethyl acetate to obtain a crude compound. The wash solution was washed with saturated sodium chloride solution and then dried over anhydrous sodium sulfate. After removing the anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by silica gel chromatography (ethyl acetate) to obtain a crude product. The crude product was combined with the crude product obtained previously, followed by washing with ether to obtain the title compound (88.3 g) having the following physical properties.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.[CH:4]([C:6]1[NH:7][CH:8]=[CH:9][N:10]=1)=[O:5].[CH3:11][N:12]([CH3:17])[S:13](Cl)(=[O:15])=[O:14]>C(N(CC)CC)C>[CH:4]([C:6]1[N:7]([S:13]([N:12]([CH3:17])[CH3:11])(=[O:15])=[O:14])[CH:8]=[CH:9][N:10]=1)=[O:5]

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
64 g
Type
reactant
Smiles
C(=O)C=1NC=CN1
Name
Quantity
100 g
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain a crude compound
WASH
Type
WASH
Details
The wash solution was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
obtained previously
WASH
Type
WASH
Details
by washing with ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)C=1N(C=CN1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 88.3 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.